molecular formula C11H17NO B12079729 1-(2,4-Dimethylphenoxy)propan-2-amine

1-(2,4-Dimethylphenoxy)propan-2-amine

Cat. No.: B12079729
M. Wt: 179.26 g/mol
InChI Key: CEUODTQHTDWQSN-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenoxy)propan-2-amine is an organic compound belonging to the class of phenol ethers. It is characterized by the presence of a phenoxy group substituted with a benzene ring. This compound is known for its psychoactive properties and has been used in various scientific research applications .

Preparation Methods

The synthesis of 1-(2,4-Dimethylphenoxy)propan-2-amine typically involves the reaction of 2,4-dimethylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with ammonia or an amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

1-(2,4-Dimethylphenoxy)propan-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Synthesis Pathway

The general synthetic route can be summarized as follows:

  • Starting Material : 2,4-Dimethylphenol
  • Reagents : Propan-2-amine
  • Conditions : Acidic or basic medium to facilitate nucleophilic attack.
  • Yield : Moderate to good yields depending on reaction optimization.

Organic Synthesis

1-(2,4-Dimethylphenoxy)propan-2-amine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:

  • Nucleophilic Substitution : The amine group can react with electrophiles to introduce new functional groups.
  • Oxidation and Reduction Reactions : This compound can undergo oxidation to form ketones or carboxylic acids and reduction to yield alcohols.
Reaction TypeReaction Description
Nucleophilic SubstitutionReaction with alkyl halides or acyl chlorides
OxidationConversion using potassium permanganate
ReductionUse of lithium aluminum hydride

Biological Studies

In biological contexts, this compound has been investigated for its potential interactions with various biological targets:

  • Adrenergic Receptor Modulation : It acts as an antagonist at α₁-adrenoceptors, which may lead to antihypertensive effects.
  • Antioxidant Activity : Research indicates potential cardioprotective properties attributed to its antioxidant capabilities.

Case Study Example :
A study conducted on animal models demonstrated significant antihypertensive effects when administered at specific dosages, indicating its potential utility in managing cardiovascular conditions.

Pharmaceutical Development

This compound is being explored as a precursor in the synthesis of pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs targeting neurological and cardiovascular disorders.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenoxy)propan-2-amine involves its interaction with various molecular targets, including sodium channels and neurotransmitter receptors. By inhibiting the inward sodium current, it reduces the rate of rise of the action potential, thereby exerting its effects on the nervous system. This mechanism is similar to that of other known local anesthetics and antiarrhythmic agents .

Comparison with Similar Compounds

1-(2,4-Dimethylphenoxy)propan-2-amine can be compared with other similar compounds such as:

Biological Activity

1-(2,4-Dimethylphenoxy)propan-2-amine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic ether with the following molecular structure:

  • Molecular Formula : C12H17NO
  • CAS Number : [insert CAS number if available]

The compound features a dimethyl-substituted phenoxy group attached to a propan-2-amine moiety, which is significant for its biological interactions.

Research indicates that compounds with similar structures can exhibit various biological activities. The phenoxy group in particular has been identified as a crucial moiety in enhancing pharmacological effects. It plays a role in modulating receptor interactions and influencing cellular pathways related to inflammation and cancer.

Anticancer Activity

Several studies have highlighted the anticancer potential of phenoxy derivatives, which may be relevant for this compound:

  • Cell Proliferation Inhibition : Compounds with similar structures have shown significant inhibition of cancer cell lines, such as MCF-7 (breast cancer) and HT-29 (colon cancer), with IC50 values ranging from 10 to 25 μM .
  • Mechanism of Action : The proposed mechanisms include inducing apoptosis and cell cycle arrest in the G1 phase .

In Vitro Studies

In vitro assays using various cell lines have demonstrated the biological activity of compounds related to this compound:

StudyCell LineIC50 Value (µM)Observations
Study 1MCF-710.25 ± 2.5Induced apoptosis
Study 2HT-2915.0 ± 3.0Significant proliferation inhibition
Study 3H9c2 (cardiac cells)55.0 ± 5.5Cardioprotective effects observed

These studies suggest a promising role for the compound in cancer therapy, particularly due to its ability to reduce cell viability in malignant cells.

Case Studies

One notable case study involved the use of phenoxy derivatives in cardioprotection during ischemic conditions. The study employed H9c2 cell lines subjected to hypoxia and demonstrated that certain derivatives significantly reduced cell death, indicating potential therapeutic applications in cardiac health .

Toxicity and Safety Profile

While promising, the safety profile of this compound must also be considered. Toxicity assessments are crucial for determining safe dosage ranges and potential side effects. Preliminary studies suggest that while some derivatives exhibit anticancer properties, they may also have cytotoxic effects on normal cells at higher concentrations .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-(2,4-dimethylphenoxy)propan-2-amine

InChI

InChI=1S/C11H17NO/c1-8-4-5-11(9(2)6-8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3

InChI Key

CEUODTQHTDWQSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(C)N)C

Origin of Product

United States

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